Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I), 98%
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Overview
Description
“Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I), 98%” is a chemical compound with the CAS Number 852445-87-5 . It is a white to light-gray powder .
Molecular Structure Analysis
The molecular formula of this compound is C15H24AuClN2 . The formula weight is 464.78 .Physical and Chemical Properties Analysis
This compound is a white to light-gray powder . It’s air-sensitive . The molecular weight is 464.78 .Scientific Research Applications
Gold Carbene Complexes as Anticancer Agents
Gold carbene compounds, such as chlorido (1-butyl-3-methyl-imidazole-2-ylidene) gold(I) and bis(1-butyl-3-methyl-imidazole-2-ylidene) gold(I), have been synthesized and evaluated for their potential as anticancer drug candidates. These compounds demonstrate potent cytotoxic actions against human ovarian carcinoma cells and can overcome resistance to cisplatin, a common chemotherapy drug. Their stability and reactivity with proteins suggest they could be effective antiproliferative agents in cancer treatment (Messori et al., 2014).
Multi-Targeted Anti-Cancer Properties
Gold and silver carbene complexes have shown multiple anti-tumor properties. A specific gold-based complex, AuL7, interferes with several intracellular targets, including human topoisomerases I and II and tubulin, showing promise for multi-targeted anti-cancer therapies (Iacopetta et al., 2020).
Synthesis and Anticancer Properties
Research has explored the synthesis and anticancer properties of gold(I) and silver(I) N-heterocyclic carbene complexes. These complexes have been compared with cisplatin for efficacy against lung cancer cells, indicating their potential as alternative cancer treatments (Siciliano et al., 2011).
Gold(I) Carbene Complexes in Polymerization
Gold(I) complexes of N-heterocyclic carbenes have been studied for their role in catalyzing the ring-opening polymerization of l-lactide. These complexes show efficient catalytic activity, producing polylactide polymer of moderate to low molecular weights (Ray et al., 2007).
Catalytic Behavior and Thermal Stability
The introduction of sterically demanding carbene ligands to ruthenium olefin metathesis catalysts, including gold(I) carbene complexes, has demonstrated improved catalytic properties and thermal stability. This research provides insights into the role of ligand structure in enhancing the performance of catalytic systems (Huang et al., 1999).
Safety and Hazards
Mechanism of Action
Target of Action
Similar gold(i) complexes have been known to interact with various biological targets, including proteins and dna .
Mode of Action
Gold(i) complexes are generally known to interact with their targets through coordination bonds .
Result of Action
Gold(i) complexes have been studied for their potential anti-cancer properties .
Action Environment
Properties
IUPAC Name |
chloro-(1,3-dicyclohexylimidazol-2-ylidene)gold |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2.Au.ClH/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;;/h11-12,14-15H,1-10H2;;1H/q;+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKJGRQZUVOXSZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CN(C2=[Au]Cl)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24AuClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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